molecular formula C18H21NOS B2478853 2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1706378-24-6

2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2478853
CAS No.: 1706378-24-6
M. Wt: 299.43
InChI Key: ZVZCNFJLWULUEI-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic compound that features a cyclopentyl group, a thiophene ring, and a benzylacetamide moiety

Scientific Research Applications

2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylamine Intermediate: The reaction begins with the formation of a benzylamine intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with ammonia or a primary amine.

    Acylation Reaction: The benzylamine intermediate is then acylated with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(2-(thiophen-2-yl)benzyl)acetamide: Similar structure but with the thiophene ring in a different position.

    2-cyclopentyl-N-(2-(furan-3-yl)benzyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-cyclopentyl-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

2-cyclopentyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-18(11-14-5-1-2-6-14)19-12-15-7-3-4-8-17(15)16-9-10-21-13-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZCNFJLWULUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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